1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate
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Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzyloxyethyl moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of alpha-(p-Chlorophenyl)benzyl alcohol: This can be achieved through the reduction of p-chlorobenzophenone using a reducing agent such as sodium borohydride.
Formation of alpha-(p-Chlorophenyl)benzyloxyethyl chloride: The alcohol is then reacted with thionyl chloride to form the corresponding chloride.
Synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine: The chloride is reacted with 4-(m-tolyl)piperazine in the presence of a base such as triethylamine to yield the desired compound.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(p-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(o-tolyl)piperazine oxalate
Comparison: Compared to its analogs, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(m-tolyl)piperazine oxalate may exhibit unique pharmacological properties due to the specific positioning of the methyl group on the tolyl ring. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
CAS No. |
23904-82-7 |
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Molecular Formula |
C28H31ClN2O5 |
Molecular Weight |
511.0 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2O.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
IKYBGKQUWVJVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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